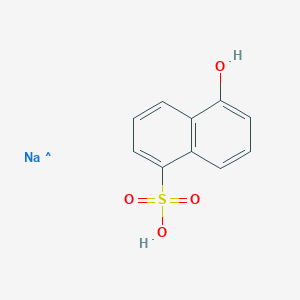

Sodium 5-Hydroxy-1-naphthalenesulfonate

Description

Sodium 5-Hydroxy-1-naphthalenesulfonate (CAS: 5419-77-2) is an aromatic sulfonate derivative of naphthalene with a hydroxyl group at position 5 and a sulfonate group at position 1, forming a sodium salt. Its systematic IUPAC name follows the nomenclature rules for hydroxyl- and sulfonate-substituted naphthalenes, prioritizing numerical positioning over trivial names . The compound’s molecular formula is C₁₀H₇NaO₄S, with a molecular weight of 246.07 g/mol.

Structurally, the hydroxyl group enhances polarity and acidity, while the sulfonate group contributes to water solubility and ionic character. These properties make it valuable in industrial applications such as dye synthesis, pharmaceutical intermediates, and surfactants .

Properties

Molecular Formula |

C10H8NaO4S |

|---|---|

Molecular Weight |

247.22 g/mol |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

InChI Key |

WRJOKHJBVSLGFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O.[Na] |

Related CAS |

79873-34-0 5419-77-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-Hydroxy-1-naphthalenesulfonate involves several steps. One common method includes the reaction of disodium 1,5-naphthalenedisulfonate with caustic soda liquid in a high-pressure kettle. The reaction mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After the reaction, the mixture is cooled, and the product is crystallized and filtered to obtain this compound with a purity of 98-99% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with waste liquor being reused to maximize economic and social benefits .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-Hydroxy-1-naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenesulfonates .

Scientific Research Applications

Sodium 5-Hydroxy-1-naphthalenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.

Industry: this compound is used in the production of specialty chemicals and as a dispersing agent in various industrial processes

Mechanism of Action

The mechanism of action of Sodium 5-Hydroxy-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s sulfonate group allows it to interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Sodium 2-Naphthalenesulfonate

- Structure : Sulfonate group at position 2; lacks a hydroxyl group.

- Properties : Reduced polarity compared to the hydroxylated derivative. Lower acidity due to the absence of the hydroxyl group.

- Applications : Primarily used as a surfactant, corrosion inhibitor, or intermediate in organic synthesis .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)

- Structure : Hydroxyl at position 7 and sulfonate groups at positions 1 and 3.

- Properties : Higher water solubility due to dual sulfonate groups. Increased molecular weight (inferred formula: C₁₀H₆K₂O₇S₂ ).

- Applications : Textile dyeing, dispersing agents, and specialty surfactants .

Functional Group Variants

5-Amino-1-naphthalenesulfonic Acid Hydrate

5-Azidonaphthalene-1-sulfonyl Chloride (CAS: 73936-73-9)

- Structure : Azide (-N₃) and sulfonyl chloride (-SO₂Cl) groups.

- Properties : Highly reactive; used in "click chemistry" and photolabeling.

- Applications : Biochemical tagging, polymer crosslinking .

Alkyl-Substituted Naphthalenesulfonates

Dinonyl-Naphthalenesulfonates (e.g., CAS: 25322-17-2)

- Structure: Bulky alkyl chains (dinonyl) attached to naphthalenesulfonate.

- Properties : Lipophilic character due to alkyl groups; forms micelles.

- Applications : Industrial surfactants, lubricant additives, and emulsifiers .

Aliphatic Sulfonates

Sodium 1-Heptanesulfonate (CAS: 22767-50-6)

- Structure : Linear heptane chain with terminal sulfonate.

- Properties : High solubility in polar solvents; molecular formula C₇H₁₅NaO₃S (202.25 g/mol).

- Applications : Ion-pairing agent in chromatography, detergent formulations .

Salt Form Comparisons

Dipotassium vs. Sodium Salts

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : Higher solubility in water due to potassium’s lower charge density compared to sodium.

- Sodium 5-Hydroxy-1-naphthalenesulfonate : Preferred in applications requiring moderate solubility and compatibility with sodium-based formulations .

Data Tables

*Estimated based on formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.